molecular formula C20H19FN4O3 B11197163 N-(4-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

N-(4-fluorophenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11197163
M. Wt: 382.4 g/mol
InChI Key: GNIMOTXCSCQCJN-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the pyridazine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the carbamoyl group: This can be done using carbamoylation reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CHLOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE
  • **N-(4-BROMOPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE

Uniqueness

N-(4-FLUOROPHENYL)-1-{[(3-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets.

Properties

Molecular Formula

C20H19FN4O3

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-[2-(3-methylanilino)-2-oxoethyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C20H19FN4O3/c1-13-3-2-4-16(11-13)22-18(26)12-25-19(27)10-9-17(24-25)20(28)23-15-7-5-14(21)6-8-15/h2-8,11H,9-10,12H2,1H3,(H,22,26)(H,23,28)

InChI Key

GNIMOTXCSCQCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)CCC(=N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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